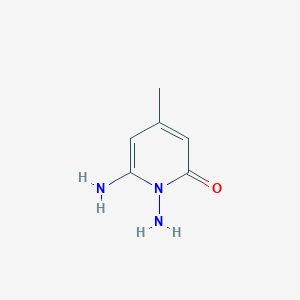

1,6-diamino-4-methylpyridin-2(1H)-one

Description

Significance of Pyridin-2(1H)-one Scaffolds in Chemical Sciences

The pyridin-2(1H)-one moiety, the foundational structure of 1,6-diamino-4-methylpyridin-2(1H)-one, is a "privileged scaffold" in medicinal chemistry. frontiersin.org This designation is due to its recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. These scaffolds are valued for their ability to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. frontiersin.org

The versatility of the pyridinone ring allows for chemical modifications at various positions, enabling chemists to fine-tune properties such as polarity, lipophilicity, and solubility. This adaptability is crucial in drug discovery for optimizing a compound's efficacy and pharmacokinetic profile. frontiersin.org As a result, pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org For instance, pyridin-2(1H)-one hybrids have been investigated as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. researchgate.netnih.gov

Overview of Heterocyclic Compound Research and Development

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are a cornerstone of organic and medicinal chemistry. This class of molecules is exceptionally diverse and includes many natural products, vitamins, and the majority of pharmaceuticals. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that are often essential for biological function.

Current research in heterocyclic chemistry is vibrant, focusing on several key areas:

Novel Synthesis Methods: A primary goal is the development of more efficient, sustainable, and cost-effective synthetic routes. This includes advancements in catalytic reactions and green chemistry approaches to minimize waste and harsh reaction conditions.

New Applications: Scientists are continuously exploring new uses for heterocyclic compounds beyond medicine, such as in materials science for the development of organic light-emitting diodes (OLEDs), in agriculture as pesticides and herbicides, and as industrial additives.

Biological and Pharmacological Studies: A vast amount of research is dedicated to discovering and understanding the therapeutic potential of new heterocyclic molecules. More than 90% of new drugs contain heterocycles, which are investigated for activity against a wide range of diseases, including cancer, viral infections, and neurological disorders.

Academic Research Landscape for this compound and Related Diaminopyridinones

The academic research landscape for the specific compound this compound is sparse. It is primarily available as a research chemical from specialized suppliers, but peer-reviewed studies detailing its synthesis, properties, or applications are not readily found.

However, the research landscape for structurally related aminopyridinones is more developed, providing valuable insights into the potential roles of this class of compounds. Research on these related molecules often positions them as key intermediates in the synthesis of more complex target molecules or as pharmacologically active agents themselves.

Synthetic Intermediates: Various substituted pyridinones serve as crucial building blocks. For example, 4-Amino-5-methyl-2(1H)-pyridinone is a known intermediate for producing the nonsteroidal mineralocorticoid receptor (MR) antagonist finerenone, which is used in the treatment of chronic kidney disease associated with type 2 diabetes. google.com Similarly, 4-hydroxy-6-methylpyridin-2(1H)-one is a precursor in the synthesis of second-generation HIV-1 reverse transcriptase inhibitors. researchgate.netnih.gov

Biologically Active Analogs: Research has been conducted on various aminopyridine and aminopyridinone derivatives. A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated as potential inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov Another related compound, 6-amino-4-methylpyridin-2(1H)-one, is also commercially available for research purposes, indicating interest in this substitution pattern. chemicalbook.com

This demonstrates that while this compound itself is not a major subject of current academic literature, its structural motifs are highly relevant. The broader family of aminopyridinones and diaminopyridinones constitutes an active and important area of investigation in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-diamino-4-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(7)9(8)6(10)3-4/h2-3H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBJSXRTEVTGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1,6 Diamino 4 Methylpyridin 2 1h One and Its Derivatives

Strategies for the Preparation of the Pyridin-2(1H)-one Core

The formation of the foundational pyridin-2(1H)-one structure can be approached through several efficient synthetic routes. These methods are designed to construct the heterocyclic ring with various substituents, providing a versatile platform for further chemical modifications.

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules in a single step from three or more starting materials. The synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives has been successfully achieved using a one-pot, four-component reaction. This reaction utilizes hydrazine (B178648) monohydrate, ethyl cyanoacetate, a ketone, and malononitrile (B47326), with 4-(dimethylamino)pyridine (DMAP) as a homogenous and efficient catalyst. The use of ultrasonication at room temperature in ethanol (B145695) facilitates this reaction, leading to high yields of over 90% in a short reaction time of 35-50 minutes. This method is noted for its clean reaction conditions and straightforward work-up procedure. researchgate.net

A plausible mechanism for this MCR involves the initial formation of an α,β-unsaturated intermediate from the ketone and malononitrile, followed by a Michael addition of ethyl cyanoacetate and subsequent reaction with hydrazine monohydrate, leading to cyclization and the formation of the tetrahydropyridine ring.

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Hydrazine monohydrate, Ethyl cyanoacetate, Ketone, Malononitrile | 4-(Dimethylamino)pyridine (DMAP) | Ultrasonication, Room Temperature, Ethanol, 35-50 min | 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | >90% |

Cyclization and Cycloaddition Reactions

Cyclization reactions represent a fundamental strategy for the formation of the pyridin-2(1H)-one core. One notable approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. This method has been successfully applied to the synthesis of 6-azaindoles, which are structurally related to the pyridinone core. The reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) leads to a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgrsc.org The mechanism is proposed to involve the activation of the methyl group on the pyridine (B92270) ring, facilitating an intramolecular cyclization. This strategy highlights the potential for intramolecular reactions of appropriately substituted pyridines to form fused ring systems or, with different precursors, the pyridinone ring itself.

Condensation Reaction Systems (e.g., Knoevenagel Condensation)

Condensation reactions, particularly the Knoevenagel condensation, are widely employed in the synthesis of pyridin-2(1H)-one derivatives. The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. This reaction is a key step in the Hantzsch pyridine synthesis, the Gewald reaction, and the Feist–Benary furan synthesis. wikipedia.org For the synthesis of pyridin-2(1H)-one systems, this typically involves the reaction of a β-ketoester or a related active methylene (B1212753) compound with an α,β-unsaturated carbonyl compound or its precursor, followed by cyclization. The use of a weakly basic amine as a catalyst is common in these reactions. wikipedia.org

Chemical Transformations and Functionalization Reactions

Once the pyridin-2(1H)-one core is established, its chemical landscape can be further expanded through various functionalization reactions. These transformations allow for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's properties.

Aminomethylation and Mannich Reaction Sequences

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located on a carbon atom. In the context of 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives, the Mannich reaction has been shown to proceed in a complex manner. The reaction of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles with primary aliphatic amines and an excess of 37% formalin in ethanol leads to the formation of 2,3,8,9-tetrahydro-6,10-methano wikipedia.orgresearchgate.netshd-pub.org.rstriazolo[1,5-a] researchgate.netnih.govdiazocine-6,10(7H)-dicarbonitrile derivatives. researchgate.net

However, for 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, the outcome of the Mannich reaction is dependent on the reaction conditions. It can result in either N-ethoxymethylation products or the formation of 1,2,4-triazolo[1,5-a]pyridine derivatives. researchgate.net For instance, the aminomethylation of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with an excess of formaldehyde (B43269) in ethanol has been reported to yield 7-aryl-3-(hydroxymethyl)-5-oxo-1,2,3,5-tetrahydro wikipedia.orgresearchgate.netshd-pub.org.rstriazolo[1,5-a]pyridine-6,8-dicarbonitriles. researchgate.net

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles | Primary aliphatic amines, excess 37% formalin | Ethanol | 2,3,8,9-Tetrahydro-6,10-methano wikipedia.orgresearchgate.netshd-pub.org.rstriazolo[1,5-a] researchgate.netnih.govdiazocine-6,10(7H)-dicarbonitrile derivatives |

| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Excess formaldehyde | Ethanol | 7-Aryl-3-(hydroxymethyl)-5-oxo-1,2,3,5-tetrahydro wikipedia.orgresearchgate.netshd-pub.org.rstriazolo[1,5-a]pyridine-6,8-dicarbonitriles |

Derivatization Strategies for Pyridin-2(1H)-one Derivatives

The derivatization of the pyridin-2(1H)-one scaffold is a key strategy for modulating its biological and chemical properties. A variety of derivatization reagents can be employed to modify primary amine or hydroxyl groups. For instance, reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy), 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB), and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are known to specifically react with primary amines. mdpi.com These reactions can be used to introduce new functional groups or to prepare derivatives for analytical purposes.

In the context of substituted pyridin-2(1H)-ones, derivatization can be directed at various positions of the ring system. For example, in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, which share a pyridine core, the amino groups of 5-bromo-N2-methylpyridine-2,3-diamine are utilized in a cyclocondensation reaction. mdpi.com Furthermore, the synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones has been achieved, demonstrating the feasibility of introducing substituents at the N1 and C6 positions. shd-pub.org.rs These derivatization strategies provide access to a wide range of analogues with potentially diverse properties.

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of pyridine and pyridinone rings, enabling the introduction of a wide array of substituents. In the context of synthesizing 1,6-diamino-4-methylpyridin-2(1H)-one and its derivatives, nucleophilic substitution reactions are pivotal for introducing the diamino functionalities and other desired groups onto the pyridinone core. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

The positions most susceptible to nucleophilic attack on the pyridine ring are C2 and C4 (para and ortho to the ring nitrogen), as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.org For pyridinone derivatives, the presence of activating groups, such as halogens, at these positions facilitates substitution. For instance, the synthesis of various 2-pyridinone derivatives has been achieved by displacing leaving groups like halogens or even thiol moieties with different nucleophiles. irjms.comresearchgate.net The transformation of 2-thiopyridines into 2-pyridones using nucleophilic aromatic substitution highlights the versatility of this method, where the thiol group acts as a labile leaving group. irjms.com

The regioselectivity of these substitution reactions can be influenced by several factors, including the nature of the nucleophile and the existing substituents on the pyridinone ring. nih.gov For example, in the synthesis of polysubstituted pyridazinones from 4,5,6-trifluoropyridazin-3(2H)-one, reactions with nitrogen nucleophiles like primary and secondary amines resulted in a mixture of isomers, with the 4-substituted product being predominant. nih.gov Subsequent reactions on these mono-substituted products allow for the creation of diverse polyfunctional systems. nih.gov This sequential substitution methodology is highly applicable for the controlled synthesis of complex derivatives of this compound.

The synthesis of related amino-pyridine analogues often involves nucleophilic substitution as a key step. For example, the synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine involved a nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride. nih.gov Similarly, various pyridinone derivatives have been synthesized through nucleophilic substitution, where crystal structures were evaluated for their biological activities. frontiersin.org These examples underscore the broad applicability of nucleophilic substitution in creating a library of functionalized pyridinone compounds.

| Starting Material | Nucleophile | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 4,5,6-trifluoropyridazin-3(2H)-one | Primary/Secondary Amines (e.g., butylamine, morpholine) | 4,5- and 4,6-disubstituted pyridazinones | Sequential substitution allows for controlled synthesis of polyfunctional systems. Regioselectivity depends on the nucleophile. | nih.gov |

| 2-Thiopyridines | Alkoxy groups | 2-Pyridones | Demonstrates the use of a thiol moiety as a leaving group in an SNAr reaction. | irjms.com |

| 2-Substituted N-methylpyridinium ions (e.g., 2-fluoro, 2-chloro) | Piperidine | Piperidino-N-methylpyridinium ions | Reaction proceeds via rate-controlling deprotonation of the addition intermediate, not nucleophilic addition itself. | scispace.com |

| Mesylate precursor of 6-(2-hydroxypropyl)-4-methylpyridin-2-amine | [¹⁸F]Fluoride | [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Application of nucleophilic substitution for radiolabeling of a pyridine derivative. | nih.gov |

Catalytic Systems and Reaction Conditions in Synthetic Protocols

Role of Homogeneous and Heterogeneous Catalysts

The synthesis of pyridinone scaffolds, including this compound, often relies on catalytic systems to enhance reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts play crucial roles, each offering distinct advantages and limitations. nih.goveolss.net

Homogeneous Catalysts are soluble in the reaction medium, meaning the catalytic active sites are uniformly distributed. eolss.net This typically leads to high activity and selectivity under mild reaction conditions, as every catalyst molecule can act as an active site. eolss.net In the synthesis of N-heterocycles, homogeneous catalysts, such as metal complexes, have been extensively used. nih.govdicp.ac.cn For instance, ruthenium pyridine-2,6-dicarboxylate complexes have been employed as homogeneous catalysts for epoxidation reactions. researchgate.net The primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which complicates product purification and catalyst recycling. eolss.net

Heterogeneous Catalysts exist in a different phase from the reactants, usually as a solid in a liquid or gaseous reaction mixture. eolss.net Their main advantage is the ease of separation from the product, allowing for simple recovery and reuse, which is both cost-effective and environmentally friendly. eolss.netchemistryworld.com In the synthesis of pyridine derivatives, heterogeneous catalysts like cadmium oxide (CdO) or chromium oxide (Cr₂O₃) on a kaolin support have been used for the gas-phase reaction of acetylene and ammonia to produce methylpyridines. semanticscholar.orgresearchgate.net Similarly, supported ruthenium catalysts are used for the hydrogenation of various functional groups in the synthesis of fine chemicals. researchgate.net However, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to the non-uniformity of active sites on the catalyst surface. eolss.net

Recent research has focused on combining the benefits of both systems by "heterogenizing" homogeneous catalysts. This approach aims to anchor soluble, highly selective catalysts onto solid supports, thereby merging the high activity of homogeneous systems with the recyclability of heterogeneous ones. eolss.net

| Characteristic | Homogeneous Catalysts | Heterogeneous Catalysts |

|---|---|---|

| Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst) |

| Activity/Selectivity | Generally high activity and selectivity due to uniform active sites. eolss.net | Can have lower activity and selectivity due to surface heterogeneity. eolss.net |

| Reaction Conditions | Often milder conditions. eolss.net | May require higher temperatures and pressures. |

| Catalyst Separation | Difficult and often requires complex procedures like distillation or extraction. eolss.net | Easy separation through simple filtration or centrifugation. eolss.net |

| Recyclability | Challenging, often leading to catalyst loss. eolss.net | Generally high recyclability and stability. chemistryworld.com |

| Examples in N-Heterocycle Synthesis | Ruthenium complexes, researchgate.net Iridium complexes. dicp.ac.cn | CdO/Kaolin, semanticscholar.orgresearchgate.net Ru/C, researchgate.net Wells-Dawson heteropolyacids. |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Ultrasonication)

In line with the principles of green chemistry, modern synthetic strategies for pyridinone derivatives aim to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. asianpubs.orgmdpi.com Two prominent techniques in this area are solvent-free synthesis and the use of ultrasonication. researchgate.net

Solvent-Free Synthesis , also known as neat synthesis, involves conducting reactions without a solvent. This approach directly addresses the environmental and safety concerns associated with volatile organic solvents. It often leads to higher reaction rates, improved yields, and simpler work-up procedures. researchgate.net For example, the synthesis of functionalized pyridine derivatives has been achieved under solvent-free conditions at 80 °C using Wells-Dawson heteropolyacids as recyclable catalysts. This method provides a clean alternative for synthesizing highly functionalized pyridines with yields ranging from 60–99%.

Ultrasonication utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various 2-pyridone derivatives in a one-pot, three-component reaction. asianpubs.orgresearchgate.net The use of ultrasound has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.org For instance, in the synthesis of pyrimidine derivatives, reactions that took 2.5 hours under conventional heating were completed in just 35 minutes with ultrasonication, with an accompanying increase in yield. nih.gov Furthermore, ultrasound can promote reactions in environmentally benign solvents like water or polyethylene glycol (PEG), further enhancing the green credentials of the synthetic protocol. scispace.com

These green methodologies are highly relevant for the efficient and sustainable synthesis of this compound, offering pathways that are not only high-yielding but also align with modern standards of environmental responsibility.

| Heterocycle Type | Green Technique | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 3-Cyano-pyridine-2(1H)-ones | Ultrasonication | NaOH (base) | Reduced reaction time, enhanced rate and yield compared to conventional heating. asianpubs.org | asianpubs.orgresearchgate.net |

| Functionalized Pyridines | Solvent-Free | Wells-Dawson heteropolyacids | Clean alternative, high yields (60-99%), recyclable catalyst. | |

| Imidazo[1,2-a]pyridines | Ultrasonication | PEG-400 (green solvent) | Rapid synthesis, good to excellent yields, environmentally benign process. scispace.com | scispace.com |

| 3-Pyridine derivatives | Microwave Irradiation | Ethanol (solvent) | Excellent yields (82-94%), very short reaction times (2-7 minutes). nih.gov | nih.gov |

| Imidazo[1,2-α]pyridines | Ultrasonication | I₂/TBHP in alcohol (green solvent) | Metal-free, significantly improved reaction efficiency and rate. nih.gov | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,6 Diamino 4 Methylpyridin 2 1h One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Further research or de novo synthesis and characterization of 1,6-diamino-4-methylpyridin-2(1H)-one would be required to generate the data necessary to fulfill the requested article structure. At present, this information does not appear to be part of the public scientific record.

Mass Spectrometry (MS) in Molecular Formula Determination

Detailed experimental mass spectrometry data for this compound is not available in the reviewed scientific literature.

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

No published single-crystal X-ray diffraction studies were found for this compound.

Crystal Packing and Supramolecular Assembly Analysis

This analysis is contingent on crystallographic data, which is not available.

Hydrogen Bonding and Non-Covalent Interaction Characterization

This analysis is contingent on crystallographic data, which is not available.

Computational and Theoretical Chemistry Studies on 1,6 Diamino 4 Methylpyridin 2 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,6-diamino-4-methylpyridin-2(1H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netripublication.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ripublication.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ripublication.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridinone ring, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the ring system.

Illustrative Frontier Molecular Orbital Data (Note: The following values are representative examples based on similar heterocyclic compounds and are not from specific calculations on this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack.

In this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. wisc.edunih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). aimspress.com

Illustrative NBO Interaction Data (Note: This table presents hypothetical E(2) values for key interactions to illustrate the output of an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) on C6-NH2 | π* (C5=C4) | 15.2 |

| LP (N) on N1-NH2 | π* (N1-C2) | 18.5 |

| π (C4=C5) | π* (C2=O) | 21.0 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. scirp.org It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to predicting a molecule's UV-Visible absorption spectrum. By optimizing the geometry of the first excited state, TD-DFT can also provide insights into fluorescence and phosphorescence properties. scirp.org

A TD-DFT study of this compound would predict its absorption maxima (λmax). The primary electronic transitions would likely be characterized as π → π* and n → π* transitions, involving the promotion of electrons from the non-bonding lone pairs of nitrogen and oxygen and the π-system of the ring to anti-bonding π* orbitals.

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.

Reduced Density Gradient (RDG) analysis is a complementary technique that visualizes weak non-covalent interactions. By plotting the RDG against the electron density, it is possible to identify and characterize hydrogen bonds, van der Waals interactions, and steric clashes within a molecule. For this compound, RDG analysis would be particularly useful for visualizing potential intramolecular hydrogen bonds between the amino groups and the carbonyl oxygen, as well as intermolecular interactions in a crystal lattice.

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the amino groups in this compound, multiple stable or meta-stable conformers may exist.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility, solvent effects, and thermodynamic properties of a molecule in a more realistic, dynamic environment. An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment, the stability of its different conformers, and the dynamics of its hydrogen bonding network.

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions at the molecular level. For pyridin-2(1H)-one derivatives, theoretical calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms that can be difficult to determine experimentally.

Studies on related 2-pyridone systems have demonstrated the power of DFT in understanding reaction pathways. For instance, in the C-H functionalization of 2-pyridone derivatives, computational models have been used to distinguish between different possible mechanisms, such as oxidative addition or a ligand-to-ligand hydrogen transfer, by comparing the energy profiles of the proposed catalytic cycles. rsc.org These calculations can reveal the role of catalysts, the influence of directing groups, and the factors controlling regioselectivity. rsc.org

Similarly, for multicomponent reactions that lead to the synthesis of complex aminopyridine structures, computational methods can help rationalize the observed product formation. nih.gov By modeling the stepwise formation of intermediates, such as the initial Knoevenagel condensation followed by cyclization and aromatization, researchers can gain a detailed understanding of the reaction cascade. nih.gov For this compound, such computational approaches could be used to predict its reactivity towards various electrophiles and nucleophiles, investigate its potential for cycloaddition reactions, or study the mechanism of its synthesis. By calculating the energies of intermediates and transition states, a likely reaction pathway can be charted, offering predictive power for designing new synthetic routes.

| Reaction Type | Computational Method | Key Insights Gained | Reference Compound |

| C-H Alkenylation | DFT | Elucidation of Ni-catalyzed cycle, favoring ligand-to-ligand H transfer over oxidative addition. | N-methyl-2-pyridone |

| Multicomponent Synthesis | DFT | Stepwise mechanism confirmation, rationalizing intermediate formation and final aromatization. | 2-aminopyridine derivatives |

| Cyclization Reactions | DFT | Proposed mechanism of thiohydrazide cyclization via nucleophilic addition. | 3-aminopyridin-2(1H)-one derivatives |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic data is a significant achievement of modern computational chemistry. Methods like DFT and Møller-Plesset perturbation theory (MP2) can calculate various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption wavelengths (UV-Vis), with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for confirming molecular structures, interpreting complex experimental spectra, and assigning specific spectral features to corresponding molecular motions or electronic transitions. nih.govfrontiersin.orgnih.gov

For aminopyridine and pyridone derivatives, theoretical calculations have been successfully used to reproduce experimental IR and Raman spectra. nih.gov By computing the harmonic vibrational frequencies, researchers can assign the observed absorption bands to specific functional group vibrations, such as N-H stretching, C=O stretching, and ring deformation modes. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which often leads to excellent agreement with experimental data. nih.gov

Similarly, the gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the precise prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net For a molecule like this compound, this would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental chemical shifts, aiding in the complete assignment of the NMR spectrum. The validation of these computational predictions against experimental data is a crucial step that builds confidence in the theoretical models and their ability to describe the molecule's structure accurately.

| Parameter | Computational Method | Basis Set | Calculated Value (Typical) | Experimental Value (Typical) |

| IR: ν(N-H) | B3LYP/MP2 | 6-311++G(d,p) | 3450-3550 cm⁻¹ (scaled) | 3400-3500 cm⁻¹ |

| IR: ν(C=O) | B3LYP/MP2 | 6-311++G(d,p) | 1650-1680 cm⁻¹ (scaled) | 1640-1670 cm⁻¹ |

| ¹³C NMR: C=O | GIAO-DFT (B3LYP) | 6-311++G(d,p) | 160-170 ppm | 160-170 ppm |

| ¹H NMR: N-H | GIAO-DFT (B3LYP) | 6-311++G(d,p) | 7.0-8.5 ppm | 7.0-8.5 ppm |

Investigation of Intermolecular Interactions through Theoretical Models

The way molecules interact with each other governs their physical properties, such as melting point and solubility, as well as their organization in the solid state. This compound has multiple sites capable of forming strong intermolecular interactions, particularly hydrogen bonds, due to the presence of amino groups (donors) and the carbonyl oxygen (acceptor). Theoretical models are exceptionally well-suited to quantify and characterize these non-covalent interactions. mdpi.com

Computational studies on similar heterocyclic systems, like 2-pyridone and its derivatives, have extensively analyzed the formation of hydrogen-bonded dimers and larger aggregates. acs.orgnih.gov Using methods such as second-order Møller-Plesset (MP2) theory and DFT with dispersion corrections, the interaction energies of different dimer configurations can be calculated. acs.org For this compound, one can envision strong N-H···O=C hydrogen bonds leading to the formation of centrosymmetric dimers, a common motif in pyridone crystal structures. nih.govresearchgate.net The amino groups could also participate in N-H···N hydrogen bonds, further stabilizing the crystal lattice.

Beyond hydrogen bonding, π-π stacking interactions between the pyridinone rings can also play a significant role in the supramolecular assembly. rsc.orgnih.govharvard.edu Theoretical calculations can estimate the energy contribution of these stacking interactions, which are primarily driven by dispersion forces. nih.gov Advanced techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be employed to further probe the nature of these intermolecular contacts, providing detailed information about electron density distribution and charge transfer between interacting molecules. acs.org These theoretical investigations are crucial for understanding the crystal packing and for designing new materials with desired solid-state properties.

| Interaction Type | Theoretical Method | Key Descriptors | Typical Interaction Energy |

| N-H···O Hydrogen Bond | MP2 / DFT-D3 | Bond distance, Angle, AIM Bond Critical Point | -20 to -40 kJ/mol |

| N-H···N Hydrogen Bond | MP2 / DFT-D3 | Bond distance, Angle, AIM Bond Critical Point | -15 to -30 kJ/mol |

| π-π Stacking | MP2 / DFT-D3 | Interplanar distance, NBO analysis | -10 to -25 kJ/mol |

Advanced Applications and Future Research Directions

Potential in Materials Science and Functional Materials Development

The bifunctional nature of 1,6-diamino-4-methylpyridin-2(1H)-one, endowed by its two primary amino groups, makes it an attractive monomer for the synthesis of novel polymers with tailored properties. Analogous to other diaminopyridines, this compound can potentially be used in the preparation of high-performance polymers such as polyimides and polyamides. researchgate.netresearchgate.netscienoc.com The incorporation of the pyridinone ring into the polymer backbone is expected to enhance thermal stability, mechanical strength, and chemical resistance. researchgate.net

The synthesis of polyimides, for instance, typically involves the polycondensation reaction between a diamine and a dianhydride. scienoc.comresearchgate.net By using this compound as the diamine monomer, novel polyimides with unique properties could be accessed. These materials may exhibit enhanced solubility in organic solvents due to the non-planar structure of the pyridinone ring, a desirable characteristic for polymer processing. researchgate.net

Furthermore, the pyridinone moiety itself can contribute to the functionality of the resulting materials. The ability of the pyridinone ring to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials and supramolecular polymers. The development of pyridine-containing polymers is an active area of research, with applications in areas such as gas separation membranes, high-temperature adhesives, and materials for the electronics industry. google.com

Derivatization for Novel Chemical Entities with Enhanced Properties

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, and derivatization of this compound offers a promising avenue for the discovery of novel chemical entities with enhanced biological activities. frontiersin.orgnih.gov The amino groups at the 1- and 6-positions, as well as the carbon atoms of the pyridinone ring, provide multiple sites for chemical modification.

Derivatization strategies can be employed to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. frontiersin.orgnih.govnih.govmdpi.com For example, acylation, alkylation, or arylation of the amino groups can lead to a diverse library of compounds with potentially improved pharmacokinetic profiles.

Moreover, derivatization can be used to introduce specific pharmacophores or reactive groups to target particular biological pathways or to enable covalent modification of biological targets. The versatility of the pyridinone core allows for its use in fragment-based drug design and as a bioisostere for other chemical groups, further expanding its potential in medicinal chemistry. frontiersin.org

Development of this compound Analogues as Chemical Probes

The inherent fluorescence of some aminopyridine derivatives makes them attractive candidates for the development of chemical probes for biological imaging and sensing applications. mdpi.comnih.gov While the intrinsic fluorescence of this compound itself has not been extensively studied, its scaffold can be readily modified to generate fluorescent probes.

One common strategy involves the derivatization of one of the amino groups with a fluorophore or a group that can participate in a fluorescence "turn-on" event upon binding to a specific analyte. mdpi.comresearchgate.net For example, an azide-substituted aminopyridine has been shown to act as a probe in "clicking-and-probing" experiments, where the fluorescence is turned on after a click reaction with an alkyne-tagged biomolecule. mdpi.comnih.gov

Furthermore, the amino groups can be used to attach chelating moieties for the selective detection of metal ions. The development of such probes is of great interest for monitoring the distribution and dynamics of biologically important metal ions in living systems. The synthesis of multisubstituted aminopyridines with tailored fluorescent properties is an active area of research, with the potential to yield a new generation of chemical probes based on the this compound scaffold. mdpi.com

Exploitation of Unique Reactivity for Complex Molecular Architecture Synthesis

The unique arrangement of functional groups in this compound and its analogues makes it a valuable building block for the synthesis of complex molecular architectures, particularly polycyclic heterocyclic systems. The presence of vicinal amino groups (at the 1- and 6-positions) provides a reactive di-nucleophilic site that can participate in a variety of cyclization and condensation reactions.

For instance, diaminopyridines are known to react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. sigmaaldrich.com The application of multicomponent reactions (MCRs) offers a powerful and efficient strategy for the rapid construction of complex molecules from simple starting materials. nih.govnih.govtaylorfrancis.commdpi.com The this compound core could serve as a key component in MCRs, leading to the synthesis of diverse libraries of heterocyclic compounds with potential biological activities.

Furthermore, the pyridinone ring itself can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the substitution pattern and reaction conditions. nih.govnih.govlibretexts.orgyoutube.comyoutube.com This reactivity opens up avenues for the synthesis of intricate polycyclic structures that would be challenging to access through other synthetic routes. The exploration of these cycloaddition reactions with this compound and its derivatives is a promising area for future research.

Emerging Trends and Challenges in Pyridinone Research

The field of pyridinone research is continually evolving, driven by the demand for new molecules with unique properties for a wide range of applications, from pharmaceuticals to materials science. elsevier.commarketresearchfuture.com A key emerging trend is the development of more efficient and sustainable synthetic methods for the preparation and functionalization of the pyridinone core. This includes the use of catalysis and flow chemistry to improve reaction efficiency and reduce environmental impact.

A significant challenge in pyridine (B92270) and pyridinone chemistry is the regioselective functionalization of the heterocyclic ring. researchgate.netrsc.org The inherent electronic properties of the pyridine ring often direct reactions to specific positions, making it difficult to introduce substituents at other sites. Overcoming this challenge through the development of novel synthetic methodologies is a major focus of current research.

Q & A

How can researchers optimize the synthesis of 1,6-diamino-4-methylpyridin-2(1H)-one to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic experimental design. For pyridinone derivatives, factors such as reaction temperature, solvent polarity, and catalyst loading significantly influence outcomes. A factorial design (e.g., 2³ factorial matrix) can identify critical variables and interactions . For example, demonstrates the use of hydrogenation (10% Pd/C) under controlled pH (8–10) for reducing nitro intermediates, yielding 4,5-diamino-2-methylpyrimidin-6(1H)-one quantitatively. To minimize side reactions, orthogonal design (as in ) can optimize parameters like reaction time and stoichiometry. Post-synthesis, purity can be enhanced via recrystallization in ethanol-water mixtures or chromatographic separation (e.g., silica gel with ethyl acetate:hexane gradients) .

What advanced spectroscopic techniques are recommended to resolve contradictory data in structural elucidation of this compound derivatives?

Methodological Answer:

Contradictory NMR or mass spectrometry data often arise from tautomerism or dynamic equilibria. To address this:

- Use variable-temperature NMR to track proton exchange processes and identify tautomeric forms.

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity, as demonstrated in for pyrrolo-pyridine derivatives.

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can distinguish between isobaric species.

- X-ray crystallography provides definitive structural confirmation, though crystallization may require tailored solvent systems (e.g., DMSO/water for hydrophilic derivatives) .

How can researchers design experiments to study the reactivity of this compound in heterocyclic coupling reactions?

Methodological Answer:

Reactivity studies should focus on mechanistic pathways and substrate compatibility:

- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates (e.g., uses pH adjustment to stabilize intermediates).

- Substrate screening : Test coupling partners (e.g., aryl halides, boronic acids) under Pd-catalyzed conditions, varying ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃).

- Computational modeling : Use DFT calculations to predict regioselectivity in cross-coupling reactions, aligning with ’s emphasis on AI-driven simulation tools.

- Post-reaction analysis : Apply TLC-MS or GC-MS to detect byproducts and refine reaction conditions .

What strategies are effective for resolving discrepancies in biological activity data of this compound analogs?

Methodological Answer:

Contradictory bioactivity data may stem from assay variability or compound stability:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- Stability studies : Use LC-MS to assess compound degradation in assay media (e.g., DMSE with 10% FBS) over 24–72 hours.

- Epistatic analysis : Apply CRISPR-Cas9 knockout models to confirm target engagement, as suggested in ’s framework for hypothesis-driven experimentation.

- Meta-analysis : Compare results with structurally related compounds (e.g., ’s pyridin-2-one derivatives) to identify structure-activity trends .

How can orthogonal design improve the scalability of this compound synthesis for pilot-scale production?

Methodological Answer:

Orthogonal design (e.g., Taguchi methods) optimizes parameters for scalability:

- Factor prioritization : Identify critical variables (e.g., mixing efficiency, temperature gradients) using small-scale experiments ( ).

- Process analytical technology (PAT) : Implement in-line NIR or Raman spectroscopy to monitor reaction progression in real time.

- Membrane separation : Apply ’s membrane technologies (e.g., nanofiltration) for continuous purification, reducing solvent use.

- Risk assessment : Use failure mode and effects analysis (FMEA) to mitigate bottlenecks, aligning with ’s AI-driven automation principles .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum mechanical calculations : Use Gaussian or COMSOL Multiphysics ( ) to compute pKa, logP, and solubility.

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior.

- QSAR modeling : Train models on pyridinone analogs (e.g., ) to correlate substituents with properties like bioavailability.

- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) can forecast polymorphic forms, critical for formulation studies .

How should researchers address conflicting results in catalytic applications of this compound complexes?

Methodological Answer:

- Catalyst characterization : Use XPS or EXAFS to confirm oxidation states and coordination environments.

- Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., H₂ activation vs. C–H insertion).

- In situ spectroscopy : Operando FTIR or EPR can detect transient intermediates, as in ’s surface chemistry studies.

- Comparative studies : Benchmark against known catalysts (e.g., ’s terpyridine complexes) to contextualize performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.